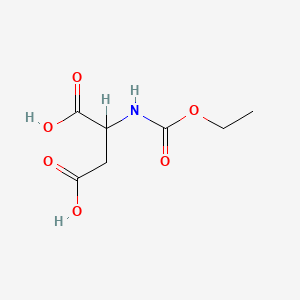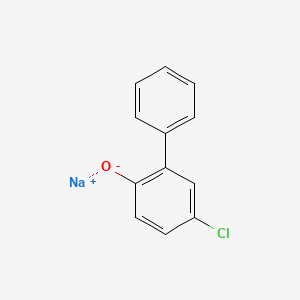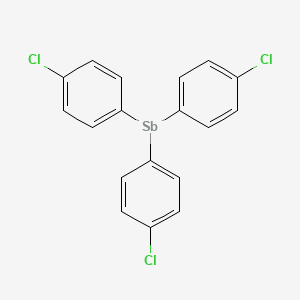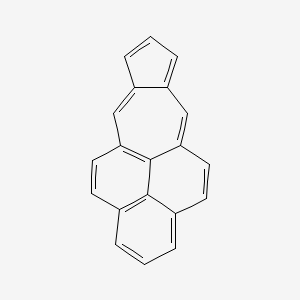![molecular formula C20H33NO9S2 B14734720 [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate CAS No. 4768-53-0](/img/structure/B14734720.png)
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: is a complex organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Acetylation: Introduction of acetyl groups to the precursor molecules.
Thioether Formation: Incorporation of ethylsulfanyl groups through nucleophilic substitution reactions.
Amidation: Formation of the acetamido group via reaction with acetic anhydride or acetyl chloride.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. Key considerations include the selection of appropriate reactors, purification techniques, and waste management practices .
化学反应分析
Types of Reactions
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: undergoes various chemical reactions, including:
Oxidation: Conversion of thioether groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of acetyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where acetyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学研究应用
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Transduction Modulation: Affecting cellular signaling pathways, which can alter cellular functions and responses
相似化合物的比较
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: can be compared with other similar compounds, such as:
[6-Acetamido-3,4,5-triacetyloxy-1,1-bis(ethylsulfanyl)hexan-2-yl] acetate: Similar structure but different positional isomers.
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(methylsulfanyl)hexan-2-yl] acetate: Methylsulfanyl groups instead of ethylsulfanyl groups.
These comparisons highlight the unique structural features and potential functional differences of This compound .
属性
CAS 编号 |
4768-53-0 |
|---|---|
分子式 |
C20H33NO9S2 |
分子量 |
495.6 g/mol |
IUPAC 名称 |
[1-acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate |
InChI |
InChI=1S/C20H33NO9S2/c1-8-31-20(32-9-2)19(30-15(7)26)18(29-14(6)25)17(28-13(5)24)16(27-12(4)23)10-21-11(3)22/h16-20H,8-10H2,1-7H3,(H,21,22) |
InChI 键 |
BPVRZXPLTAKTTE-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C(C(C(C(CNC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



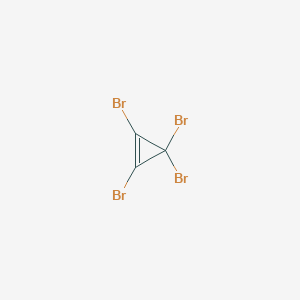
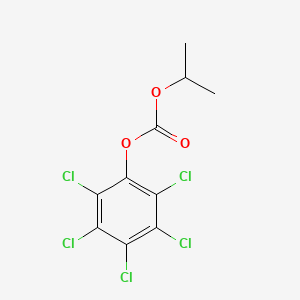
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
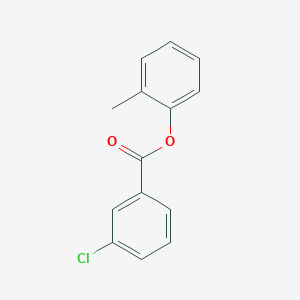
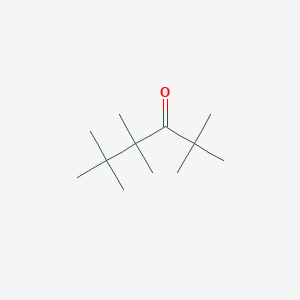
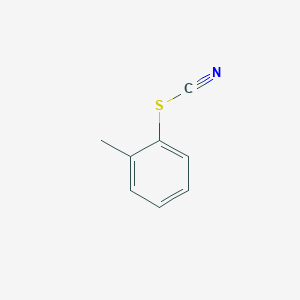
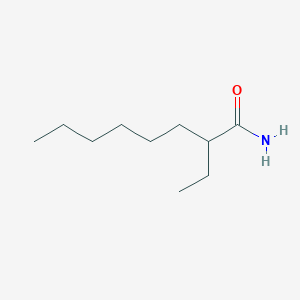
![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
